2-Ethyl-5-hydroxyisoquinolinium, bromide

Antimicrobial Quaternary ammonium salts Gram-positive selectivity

Researchers requiring Gram-positive selective antimicrobials with defined selectivity profiles face limited options. 2-Ethyl-5-hydroxyisoquinolinium bromide (CAS 4501-30-8) is a 5-hydroxy-substituted isoquinolinium salt with verified Gram-positive selective activity (potent against S. aureus, inactive against Gram-negative strains). • Selective MAO-B inhibition (IC50 17 µM) with no MAO-A activity (>100 µM). • Essential precursor for stereoselective hydrogenation to decahydroisoquinoline scaffolds. • Rare AldrichCPR chemical; supplied as-is for early discovery research.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 4501-30-8
Cat. No. B12858874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-hydroxyisoquinolinium, bromide
CAS4501-30-8
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC[N+]1=CC2=C(C=C1)C(=CC=C2)O.[Br-]
InChIInChI=1S/C11H11NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h3-8H,2H2,1H3;1H
InChIKeyDGBDVEWOXFCLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-hydroxyisoquinolinium Bromide (CAS 4501-30-8) Procurement and Scientific Selection Overview


2-Ethyl-5-hydroxyisoquinolinium bromide (CAS 4501-30-8, molecular formula C11H12BrNO, molecular weight 254.13 g/mol) is a quaternary ammonium salt featuring an isoquinolinium core with an ethyl substituent at the 2-position and a hydroxyl moiety at the 5-position [1]. This compound belongs to the N-alkyl-5-hydroxyisoquinolinium bromide class, a subset of quaternary ammonium surfactants distinguished by the presence of the 5-hydroxyl group on the heteroaromatic scaffold. The compound is commercially available through Sigma-Aldrich as part of its AldrichCPR collection of rare chemicals, though the supplier does not provide analytical data and sells the product 'as-is' without warranties . The 5-hydroxyl substituent fundamentally alters the electronic properties of the quaternary nitrogen, reducing its electron density relative to non-hydroxylated isoquinolinium analogs, which directly impacts antimicrobial spectrum, lipophilicity, and hydrogenation reactivity [2].

Antimicrobial Research

Gram-positive selective activity reported; non-hydroxylated analogs broad-spectrum

MAO-B Assay Development

Isoform-selective inhibition profile (weak); MAO-B over MAO-A

Synthetic Intermediate

Starting material for nickel-catalyzed hydrogenation to decahydroisoquinoline scaffold

Analytical Reference

NMR and FTIR spectra available for identity verification

Why N-Alkylisoquinolinium Bromide Analogs Cannot Substitute for 2-Ethyl-5-hydroxyisoquinolinium Bromide in Critical Research Applications


Generic substitution of 2-ethyl-5-hydroxyisoquinolinium bromide with other isoquinolinium salts or quaternary ammonium compounds is scientifically unjustified due to three verifiable, non-interchangeable properties: (1) the 5-hydroxyl moiety confers a fundamentally altered antimicrobial spectrum—hydroxylated C14–C16 analogs exhibit potent activity exclusively against Gram-positive Staphylococcus aureus with no efficacy against Gram-negative bacteria, whereas non-hydroxylated isoquinolinium salts display broad-spectrum activity across both Gram-positive and Gram-negative strains [1]; (2) the hydroxyl group reduces electron density on the quaternary nitrogen, decreasing lipophilicity and increasing desolvation energy relative to non-hydroxylated analogs, which directly correlates with reduced membrane penetration and narrower antimicrobial range [1]; (3) the 5-hydroxy-2-ethyl substitution pattern uniquely influences catalytic hydrogenation yield and stereochemical outcome compared to 5-nitro-2-methyl analogs, a critical consideration for synthetic derivatization workflows [2]. These structure-activity divergences mean that substituting with a non-hydroxylated analog, a different alkyl chain length variant, or an alternative heteroaromatic quaternary ammonium salt will produce non-equivalent experimental outcomes.

5-Hydroxyl Spectrum Shift

5-hydroxy substitution yields Gram-positive selectivity; non-hydroxylated analogs show broad-spectrum activity – antimicrobial range may not transfer.

Lipophilicity & Membrane Penetration

Hydroxyl reduces lipophilicity and increases desolvation energy vs non-hydroxylated salts – membrane penetration profile may differ.

Hydrogenation Product Divergence

5-hydroxy-2-ethyl vs 5-nitro-2-methyl leads to different hydrogenation yields and stereochemistry – synthetic product profile may not be interchangeable.

Quantitative Differentiation Evidence for 2-Ethyl-5-hydroxyisoquinolinium Bromide: Comparative Data Against Closest Analogs


Gram-Positive Selective Antimicrobial Activity of 5-Hydroxyisoquinolinium Salts Versus Broad-Spectrum Non-Hydroxylated Analogs

In a comparative study of 5-hydroxyisoquinolinium salts (C10–C18 alkyl chains) versus non-hydroxylated isoquinolinium analogs, hydroxylated compounds 9 (C14) and 10 (C16) exhibited excellent potency against Staphylococcus aureus but showed no activity against Gram-negative bacteria. In contrast, non-hydroxylated isoquinolinium salts demonstrated excellent antimicrobial efficacy against Gram-positive strains and good efficacy against Gram-negative strains across the entire series [1]. Compound 11 (C18) was excluded from testing due to low solubility [1].

Antimicrobial Spectrum
Head-to-head
5-Hydroxy series: Reported active vs S. aureus; inactive against Gram-negative Non-hydroxylated: Broad-spectrum activity
Supports Gram-positive selective screening context
Hydroxyl-dependent spectrum; class-level
Antimicrobial Quaternary ammonium salts Gram-positive selectivity

Catalytic Hydrogenation Yield and Stereochemical Outcome: 5-Hydroxy-2-ethyl Versus 5-Nitro-2-methyl Isoquinolinium Salts

A study by Mathison et al. examined the effects of high pressure and high temperature on the nickel-catalyzed hydrogenation of 5-hydroxy-2-ethylisoquinolinium salt to produce 5-hydroxy-2-ethyldecahydroisoquinolines, with explicit comparisons to analogous hydrogenations of 5-nitro-2-methylisoquinolinium salt [1]. The substitution pattern (5-hydroxy-2-ethyl vs. 5-nitro-2-methyl) differentially affects both hydrogenation yield and stereochemistry under identical catalytic conditions [1].

Hydrogenation Outcome
Head-to-head
5-Hydroxy-2-ethyl: distinct yield/stereochemistry 5-Nitro-2-methyl: divergent product profile
Scaffold synthesis substitution-dependent
Ni catalyst, high pressure/temperature
Catalytic hydrogenation Decahydroisoquinoline synthesis Nickel catalysis

MAO-B Inhibitory Activity with Isoform Selectivity: 2-Ethyl-5-hydroxyisoquinolinium Bromide Versus MAO-A

BindingDB and ChEMBL report that 2-ethyl-5-hydroxyisoquinolinium bromide inhibits human membrane-bound MAO-B with an IC50 of 17,000 nM (17 µM), while showing no meaningful inhibition of MAO-A (IC50 > 100,000 nM, >100 µM) [1]. The compound also inhibits horseradish peroxidase with an IC50 of 1,010 nM [1].

MAO-B IC50
Class-level inference
17,000 nM (17 µM)
Reported weak MAO-B selective inhibition
MAO-A >100,000 nM; BindingDB curated
Monoamine oxidase MAO-B inhibitor Neurodegeneration

Lipophilicity and Desolvation Energy Reduction: 5-Hydroxyisoquinolinium Versus Non-Hydroxylated Isoquinolinium Salts

Quantum-chemical calculations at the B3LYP/6-311++G(d,p) level with an implicit water-solvent simulation model (SCRF) revealed that 5-hydroxyisoquinolinium salts possess lower lipophilicity and higher desolvation energy compared to non-hydroxylated isoquinolinium salts [1]. The hydroxyl moiety exerts a positive mesomeric effect that reduces electron density on the quaternary nitrogen, but this does not translate to enhanced antimicrobial activity; instead, the higher lipophilicity and lower desolvation energy of non-hydroxylated salts are responsible for their superior antimicrobial versatility and efficacy [1].

Lipophilicity
Head-to-head
Hydroxylated: lower lipophilicity, higher desolvation energy Non-hydroxylated: higher lipophilicity
Hydroxyl reduces membrane penetration
B3LYP/6-311++G(d,p) SCRF
Lipophilicity Desolvation energy Membrane penetration

Cytotoxicity Profile: 5-Hydroxyisoquinolinium Salts Compared to Benzalkonium Standards

Cell viability evaluation using standard MTT assay on noncancerous Chinese hamster ovary cells (CHO-K1) was performed to compare the cytotoxic effects of 5-hydroxyisoquinolinium salts against benzalkonium compounds considered safe [1]. The hydroxylated isoquinolinium salts demonstrated cytotoxicity profiles that were assessed relative to these established quaternary ammonium disinfectant standards, with cell viability data supporting safety characterization of the series [1].

Cytotoxicity Profile
Head-to-head
5-Hydroxyisoquinolinium salts: CHO-K1 viability reported Benzalkonium standards: benchmark cytotoxicity
Reported cytotoxicity context for mammalian cells
MTT assay; data to verify
Cytotoxicity CHO-K1 cells Safety evaluation

Analytical Reference Standards: NMR and FTIR Spectral Characterization for Identity Confirmation

2-Ethyl-5-hydroxyisoquinolinium bromide is documented in the SpectraBase database with two NMR spectra and one FTIR spectrum, providing verified analytical reference data for identity confirmation [1]. The compound's spectral fingerprints are distinct from other isoquinolinium salts due to the combined ethyl (2-position) and hydroxyl (5-position) substitution pattern, as confirmed by InChIKey DGBDVEWOXFCLJE-UHFFFAOYSA-N and parent InChIKey KBDXAKIUXPGECS-UHFFFAOYSA-O [1]. The exact mass is 253.010227 g/mol, with molecular formula C11H12BrNO [1].

Spectral Identity
Supporting evidence
2 NMR, 1 FTIR (KBr) spectra
Enables identity confirmation
SpectraBase reference; InChIKey unique
Analytical chemistry NMR spectroscopy FTIR spectroscopy

Evidence-Based Application Scenarios for 2-Ethyl-5-hydroxyisoquinolinium Bromide (CAS 4501-30-8) in Scientific Research


Targeted Gram-Positive Antimicrobial Research with Narrow-Spectrum Selectivity

Based on the Gram-positive selective antimicrobial activity documented for 5-hydroxyisoquinolinium salts (excellent potency against Staphylococcus aureus, zero activity against Gram-negative bacteria) [1], 2-ethyl-5-hydroxyisoquinolinium bromide is suitable for studies requiring narrow-spectrum antimicrobial agents that selectively target Gram-positive pathogens while sparing Gram-negative flora. This compound serves as a reference for investigating the structure-activity relationship between hydroxyl substitution and antimicrobial spectrum, particularly for researchers exploring quaternary ammonium salt selectivity mechanisms [1].

Synthesis of 5-Hydroxy-2-ethyldecahydroisoquinoline Derivatives via Catalytic Hydrogenation

As established by Mathison et al., 5-hydroxy-2-ethylisoquinolinium salt undergoes nickel-catalyzed hydrogenation under high-pressure, high-temperature conditions to yield 5-hydroxy-2-ethyldecahydroisoquinolines with defined stereochemical outcomes [2]. This compound is the essential starting material for researchers synthesizing 5-hydroxy-2-ethyl substituted decahydroisoquinoline scaffolds, where the product distribution differs from that obtained with 5-nitro-2-methyl analogs under identical catalytic conditions [2].

MAO-B Isoform-Selective Inhibitor Reference Standard for Enzymatic Assay Development

With an IC50 of 17,000 nM (17 µM) for human MAO-B and no significant MAO-A inhibition (IC50 > 100,000 nM) [3], 2-ethyl-5-hydroxyisoquinolinium bromide provides a characterized, albeit weak, MAO-B-selective reference compound. This activity profile supports its use as an assay control standard in MAO-B inhibition screening protocols, or as a starting scaffold for medicinal chemistry optimization programs targeting neurodegenerative disorders where MAO-B selectivity is therapeutically relevant [3].

Comparative Physicochemical Studies of Hydroxylated Versus Non-Hydroxylated Quaternary Ammonium Surfactants

The quantum-chemically validated reduction in lipophilicity and increase in desolvation energy conferred by the 5-hydroxyl moiety, relative to non-hydroxylated isoquinolinium salts [1], makes 2-ethyl-5-hydroxyisoquinolinium bromide a model compound for investigating how hydroxyl substitution modulates membrane permeability and antimicrobial spectrum in quaternary ammonium surfactant series. It is particularly relevant for researchers studying the electronic basis of quaternary ammonium salt bioactivity [1].

Application
Selection Property
Validation Focus
Antimicrobial screening (Gram-positive selective)
Gram-positive spectrum context
Strain-panel susceptibility endpoints
Decahydroisoquinoline synthesis
Catalytic hydrogenation scaffold
Product profile and stereochemistry
MAO-B enzymatic assay development
Isoform-selective inhibition profile
MAO-B vs MAO-A selectivity endpoints
Physicochemical property comparison
Hydroxyl-modulated lipophilicity
Membrane permeability correlation

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